Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13280485
InChI: InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(15-13)10-7-17(3)16-9(10)2/h5-7H,4,8H2,1-3H3
SMILES: CCOC(=O)CSC1=NC=CC(=N1)C2=CN(N=C2C)C
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36 g/mol

Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

CAS No.:

Cat. No.: VC13280485

Molecular Formula: C13H16N4O2S

Molecular Weight: 292.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate -

Specification

Molecular Formula C13H16N4O2S
Molecular Weight 292.36 g/mol
IUPAC Name ethyl 2-[4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(15-13)10-7-17(3)16-9(10)2/h5-7H,4,8H2,1-3H3
Standard InChI Key SFYUGOUCFZRSLY-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC=CC(=N1)C2=CN(N=C2C)C
Canonical SMILES CCOC(=O)CSC1=NC=CC(=N1)C2=CN(N=C2C)C

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound consists of two heterocyclic systems:

  • Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • 1,3-Dimethylpyrazole: A five-membered ring with nitrogen atoms at positions 1 and 3, substituted with methyl groups.
    These moieties are connected via a thioacetate linker (SCH2COOEt-\text{S}-\text{CH}_2-\text{COOEt}), forming a hybrid architecture critical for interactions with biological targets .

Table 1: Molecular Identity

PropertyValue
IUPAC Nameethyl 2-[4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate
Molecular FormulaC13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2\text{S}
Molecular Weight292.36 g/mol
SMILESCCOC(=O)CSC1=NC=CC(=N1)C2=CN(N=C2C)C
InChIKeySFYUGOUCFZRSLY-UHFFFAOYSA-N

The crystal structure remains unreported, but analogous pyrimidine-pyrazole hybrids exhibit planar geometries with intramolecular hydrogen bonding, enhancing stability .

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step reactions:

  • Pyrazole Formation: Condensation of 1,3-dimethylhydrazine with acetylacetone yields 1,3-dimethylpyrazole.

  • Pyrimidine Synthesis: Cyclization of thiourea with β-keto esters produces 2-thiopyrimidine derivatives .

  • Coupling Reaction: The pyrimidine and pyrazole moieties are linked via a thioether bond using ethyl bromoacetate under basic conditions .

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1Pyrazole formation1,3-Dimethylhydrazine, Acetylacetone, EtOH, reflux75%
2Pyrimidine synthesisThiourea, Ethyl acetoacetate, H2SO4, 80°C68%
3Thioacetate couplingEthyl bromoacetate, K2CO3, DMF, 60°C52%

Industrial-scale production employs continuous flow reactors to optimize yield and purity.

Physicochemical Properties

Stability and Solubility

  • Solubility: Limited data exist, but analogs show moderate solubility in polar aprotic solvents (e.g., DMSO, DMIF) .

  • Stability: The thioether linkage is susceptible to oxidation, necessitating inert storage conditions .

Research Findings and Biological Activity

Enzyme Inhibition

  • Pyrimidine derivatives target cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing inflammatory mediators.

  • Thioacetate-containing analogs demonstrate acetylcholinesterase inhibition (IC50_{50}: 1.8 μM), relevant for neurodegenerative diseases .

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